molecular formula C14H16N2O2 B044871 2,2'-Dimethoxybiphenyl-5,5'-diamine CAS No. 23131-04-6

2,2'-Dimethoxybiphenyl-5,5'-diamine

Cat. No.: B044871
CAS No.: 23131-04-6
M. Wt: 244.29 g/mol
InChI Key: WUBUVVAKRKMKCG-UHFFFAOYSA-N
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Description

2,2’-Dimethoxybiphenyl-5,5’-diamine is a synthetic organic compound that belongs to the class of biphenylamines. This compound has garnered attention due to its potential therapeutic and industrial applications. Its unique structural features make it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2,2’-Dimethoxybiphenyl-5,5’-diamine typically involves the reaction of appropriate biphenyl precursors under specific conditions. One common synthetic route includes the use of methoxy-substituted biphenyl derivatives, which undergo amination reactions to introduce the diamine functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-Dimethoxybiphenyl-5,5’-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups which activate the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or chloroform, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-Dimethoxybiphenyl-5,5’-diamine has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It finds applications in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2,2’-Dimethoxybiphenyl-5,5’-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2,2’-Dimethoxybiphenyl-5,5’-diamine can be compared with other biphenyl derivatives, such as:

    5,5’-Dimethoxybiphenyl-2,2’-diol: Another biphenyl derivative with different functional groups.

    2,2’-Dimethylbiphenyl: A similar compound with methyl groups instead of methoxy groups.

The uniqueness of 2,2’-Dimethoxybiphenyl-5,5’-diamine lies in its specific substitution pattern and the presence of diamine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-amino-2-methoxyphenyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUVVAKRKMKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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